molecular formula C13H21N B12973623 (S)-1-(2-Isopropylphenyl)butan-1-amine

(S)-1-(2-Isopropylphenyl)butan-1-amine

Cat. No.: B12973623
M. Wt: 191.31 g/mol
InChI Key: BCYSBDCKHGXCHI-ZDUSSCGKSA-N
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Description

(S)-1-(2-Isopropylphenyl)butan-1-amine is a chiral amine derivative featuring a butan-1-amine backbone substituted with a 2-isopropylphenyl group at the alpha position. The (S)-enantiomer is of particular interest due to its stereospecific interactions in biological systems, particularly in receptor binding and enzymatic processes.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

(1S)-1-(2-propan-2-ylphenyl)butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-7-13(14)12-9-6-5-8-11(12)10(2)3/h5-6,8-10,13H,4,7,14H2,1-3H3/t13-/m0/s1

InChI Key

BCYSBDCKHGXCHI-ZDUSSCGKSA-N

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1C(C)C)N

Canonical SMILES

CCCC(C1=CC=CC=C1C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Isopropylphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropylphenylacetic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of (S)-1-(2-Isopropylphenyl)butan-1-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Isopropylphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3, Cl2, Br2

Major Products

    Oxidation: Imines, Nitriles

    Reduction: Secondary or Tertiary Amines

    Substitution: Nitro or Halogenated Derivatives

Scientific Research Applications

(S)-1-(2-Isopropylphenyl)butan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Isopropylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound’s closest structural analogs include:

Compound Name Key Functional Groups Biological Target/Activity CAS RN
(S)-1-(2-Isopropylphenyl)butan-1-amine Chiral amine, 2-isopropylphenyl, butyl chain Hypothesized GPCR modulation (e.g., neurotensin receptors) Not provided
SR142948A Pyrazole, adamantane, isopropylphenyl Neurotensin receptor antagonist Not provided
1,4-Bis[(2-chloroethyl)thio]butane Chloroethylthio, butane backbone Schedule 1A04 compound (chemical weapon precursor) 142868-93-7
Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate Phosphonothiolate, isopropylmethylamine Organophosphorus compound (nerve agent analog) Not provided
Key Observations:
  • Chirality: The (S)-enantiomer of the target compound distinguishes it from non-chiral analogs like 1,4-bis[(2-chloroethyl)thio]butane, which lack stereospecificity. This chirality likely enhances its binding precision to receptors compared to racemic mixtures .
  • Lipophilicity : The 2-isopropylphenyl group increases lipophilicity, similar to SR142948A, which enhances blood-brain barrier penetration—a trait critical for CNS-targeted compounds .
  • Toxicity Profile: Unlike organophosphorus analogs (e.g., isopropylphosphonothiolates), the target compound lacks electrophilic phosphorus groups, reducing acute neurotoxicity risks .

Pharmacological and Receptor Binding Comparisons

  • However, SR48692’s pyrazole-carboxamide scaffold confers higher selectivity, whereas the target compound’s simpler structure may exhibit broader off-target effects .
  • Ion Channel Modulation : Compounds like 1,4-bis[(2-chloroethyl)thio]butane act as alkylating agents, disrupting ion channels via covalent binding. In contrast, the target compound’s amine group may facilitate reversible interactions, reducing cytotoxicity .

Physicochemical Properties

Property (S)-1-(2-Isopropylphenyl)butan-1-amine SR142948A 1,4-Bis[(2-chloroethyl)thio]butane
Molecular Weight ~219.3 g/mol (estimated) ~732.3 g/mol 259.25 g/mol
LogP (Lipophilicity) ~3.5 (predicted) ~6.2 ~3.8
Water Solubility Low (amine protonation enhances solubility) Very low Insoluble

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